molecular formula C11H16N2O4 B231387 S-(2-acetamidoethyl) (E)-dec-3-enethioate CAS No. 15469-76-8

S-(2-acetamidoethyl) (E)-dec-3-enethioate

Cat. No.: B231387
CAS No.: 15469-76-8
M. Wt: 271.42 g/mol
InChI Key: CVOBRLAYVGOYCM-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(2-acetamidoethyl) (E)-dec-3-enethioate is a chemical compound that is widely used in scientific research. It is a thiol-reactive reagent that is used for the modification and labeling of proteins. The compound is also used as a cross-linking agent for studying protein-protein interactions.

Mechanism of Action

S-(2-acetamidoethyl) (E)-dec-3-enethioate reacts with the thiol groups of cysteine residues in proteins. The reaction results in the formation of a covalent bond between the compound and the protein. This allows for the selective labeling and detection of proteins in complex mixtures.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. It is used solely as a research tool for the modification and labeling of proteins and for studying protein-protein interactions.

Advantages and Limitations for Lab Experiments

One advantage of using S-(2-acetamidoethyl) (E)-dec-3-enethioate is its selectivity for thiol groups of cysteine residues in proteins. This allows for the selective labeling and detection of proteins in complex mixtures. Another advantage is its ability to cross-link proteins, allowing for the identification of protein complexes.
One limitation of using this compound is its potential for non-specific labeling of proteins. The compound can react with other nucleophiles in addition to thiol groups, leading to non-specific labeling. Another limitation is its potential for toxicity at high concentrations.

Future Directions

There are several future directions for the use of S-(2-acetamidoethyl) (E)-dec-3-enethioate in scientific research. One direction is the development of new labeling strategies that improve the selectivity and sensitivity of the compound for the detection of proteins. Another direction is the use of this compound for the identification of protein complexes in complex biological systems, such as cells and tissues. Additionally, the compound could be used for the development of new protein-based therapeutics by modifying and labeling specific proteins.

Synthesis Methods

S-(2-acetamidoethyl) (E)-dec-3-enethioate can be synthesized by reacting 2-aminoethanethiol with (E)-dec-3-enoyl chloride in the presence of triethylamine. The reaction yields this compound as a yellow oil. The purity of the compound can be improved by column chromatography.

Scientific Research Applications

S-(2-acetamidoethyl) (E)-dec-3-enethioate is used in various scientific research applications. It is commonly used as a thiol-reactive reagent for the modification and labeling of proteins. The compound reacts with the thiol groups of cysteine residues in proteins, resulting in the formation of a covalent bond. This allows for the selective labeling and detection of proteins in complex mixtures.
This compound is also used as a cross-linking agent for studying protein-protein interactions. The compound can cross-link two proteins that are in close proximity, allowing for the identification of protein complexes. This is particularly useful for studying protein interactions in complex biological systems.

Properties

IUPAC Name

S-(2-acetamidoethyl) (E)-dec-3-enethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2S/c1-3-4-5-6-7-8-9-10-14(17)18-12-11-15-13(2)16/h8-9H,3-7,10-12H2,1-2H3,(H,15,16)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOBRLAYVGOYCM-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCC(=O)SCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CC(=O)SCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15469-76-8
Record name 3-Decenoic acid N-ethylcysteamine thioester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015469768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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